Potassium hexylxanthate
Overview
Description
Potassium hexylxanthate is an organosulfur compound with the chemical formula (C_7H_{13}OS_2K). It is a potassium salt of hexylxanthic acid and is commonly used in the mining industry as a flotation agent for the extraction of ores. The compound is known for its pale yellow appearance and is highly soluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium hexylxanthate is typically synthesized through the reaction of hexanol with carbon disulfide in the presence of potassium hydroxide. The reaction proceeds as follows: [ \text{C}6\text{H}{13}\text{OH} + \text{CS}_2 + \text{KOH} \rightarrow \text{C}6\text{H}{13}\text{OCS}_2\text{K} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the synthesis is carried out in large reactors where hexanol, carbon disulfide, and potassium hydroxide are mixed under controlled conditions. The reaction is typically conducted at room temperature, and the product is purified through filtration and recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form dixanthogen disulfides.
Hydrolysis: In acidic conditions, it hydrolyzes to produce hexanol, carbon disulfide, and potassium ions.
Substitution: It can react with various electrophiles to form xanthate esters.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Hydrolysis: Acidic conditions (pH < 9).
Substitution: Alkyl or aryl halides.
Major Products:
Oxidation: Dixanthogen disulfides.
Hydrolysis: Hexanol and carbon disulfide.
Substitution: Xanthate esters.
Scientific Research Applications
Potassium hexylxanthate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of xanthate esters and other organosulfur compounds.
Biology: Employed in studies involving the interaction of sulfur-containing compounds with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form complexes with metal ions.
Mechanism of Action
The primary mechanism of action of potassium hexylxanthate involves its ability to form complexes with metal ions. The sulfur atoms in the xanthate group have a high affinity for metal ions, which allows the compound to act as a collector in the flotation process. This interaction enhances the hydrophobicity of the metal-containing particles, facilitating their separation from the ore.
Comparison with Similar Compounds
- Potassium ethylxanthate
- Potassium isopropylxanthate
- Potassium amylxanthate
Comparison: Potassium hexylxanthate is unique due to its longer alkyl chain compared to other xanthates. This longer chain provides it with different solubility and reactivity properties, making it more effective in certain flotation processes. Additionally, the longer chain can influence the compound’s interaction with metal ions, potentially leading to different selectivity and efficiency in ore extraction .
Properties
IUPAC Name |
potassium;hexoxymethanedithioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OS2.K/c1-2-3-4-5-6-8-7(9)10;/h2-6H2,1H3,(H,9,10);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHBGWDIOJXYNC-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=S)[S-].[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13KOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90181670 | |
Record name | Potassium hexylxanthate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90181670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2720-76-5 | |
Record name | Potassium hexylxanthate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002720765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium hexylxanthate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90181670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium O-hexyl dithiocarbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.483 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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